molecular formula C16H23NO4 B8259530 Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate

Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate

Cat. No.: B8259530
M. Wt: 293.36 g/mol
InChI Key: JZFSDUBBIXLEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate is a benzoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected methylaminoethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₆H₂₃NO₄, with a molecular weight of 293.34 g/mol. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing controlled deprotection under acidic conditions. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and catalysts, due to its balanced steric and electronic properties .

Properties

IUPAC Name

methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17(4)11-10-12-6-8-13(9-7-12)14(18)20-5/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFSDUBBIXLEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Followed by N-Methylation

This route involves initial Boc protection of a primary amine, followed by methylation.

  • Starting Material : Methyl 4-(2-aminoethyl)benzoate is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield Methyl 4-{2-[(tert-butoxycarbonyl)amino]ethyl}benzoate.

  • Methylation : The secondary amine is methylated using methyl iodide (CH₃I) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in acetonitrile.

Reaction Scheme :

Methyl 4-(2-aminoethyl)benzoateBoc2O, DCMTEAMethyl 4-2-[(tert-butoxycarbonyl)amino]ethylbenzoateCH3I, K2CO3MeCNTarget Compound\text{Methyl 4-(2-aminoethyl)benzoate} \xrightarrow[\text{Boc}2\text{O, DCM}]{\text{TEA}} \text{Methyl 4-{2-[(tert-butoxycarbonyl)amino]ethyl}benzoate} \xrightarrow[\text{CH}3\text{I, K}2\text{CO}3]{\text{MeCN}} \text{Target Compound}

Reductive Amination Route

An alternative approach employs reductive amination to construct the ethylenediamine moiety:

  • Aldehyde Formation : Methyl 4-formylbenzoate is reacted with methylamine (CH₃NH₂) in methanol.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to yield Methyl 4-(2-(methylamino)ethyl)benzoate.

  • Boc Protection : The primary amine is protected using Boc₂O.

Advantages : This method avoids handling volatile methyl iodide and improves atom economy.

Stepwise Procedure and Optimization

Detailed Protocol for Route 1.1

Step 1: Boc Protection

  • Reagents : Methyl 4-(2-aminoethyl)benzoate (1.0 equiv), Boc₂O (1.2 equiv), triethylamine (TEA, 2.0 equiv), DCM.

  • Conditions : Stir at 0°C → room temperature (RT) for 12 hours.

  • Workup : Wash with 1M HCl, dry over Na₂SO₄, and concentrate.

  • Yield : 85–90%.

Step 2: N-Methylation

  • Reagents : Boc-protected intermediate (1.0 equiv), CH₃I (1.5 equiv), K₂CO₃ (3.0 equiv), acetonitrile.

  • Conditions : Reflux at 80°C for 6 hours.

  • Workup : Filter, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

  • Yield : 75–80%.

Critical Parameters

ParameterOptimal RangeImpact on Yield
Boc₂O Equivalents1.1–1.3Prevents overprotection
Methylation Temp80–85°CAvoids side reactions
Solvent PolarityMedium (e.g., MeCN)Enhances nucleophilicity

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, Boc CH₃), 2.92 (s, 3H, NCH₃), 3.00 (t, 2H, CH₂N), 3.68 (s, 3H, OCH₃), 7.25–7.95 (m, 4H, Ar-H).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O Boc), 1250 cm⁻¹ (C-O).

  • MS (ESI+) : m/z 294.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity with retention time = 6.2 min.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Boc Protection → Methylation7598$$High
Reductive Amination7095$$$Moderate

Key Findings :

  • Route 1.1 offers higher yields and scalability but requires hazardous CH₃I.

  • Reductive amination is safer but less efficient for large-scale production.

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in:

  • Antihypertensive Agents : Boc deprotection yields primary amines for angiotensin receptor blockers.

  • Kinase Inhibitors : The ethylenediamine moiety facilitates metal-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate exhibit antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 4–8 µg/mL against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. This suggests potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties:

  • Cell Proliferation Inhibition : Related compounds have demonstrated IC50 values as low as 0.126 µM against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer).
  • Selectivity Index : The selectivity index indicates a significant differential effect on cancerous versus normal cells, suggesting potential for targeted cancer therapies.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic applications:

  • Absorption and Distribution : The synthesis process utilizing flow microreactor systems suggests improved bioavailability due to efficient absorption characteristics.
  • Elimination Half-Life : Similar compounds have shown varied elimination half-lives in different species, impacting their therapeutic window and dosing regimens.

Study on Anticancer Efficacy

In a notable study involving an analog of this compound:

  • Experimental Setup : Mice were injected with MDA-MB-231 cells followed by treatment with the compound over 30 days.
  • Results : The treated mice displayed reduced metastatic nodules compared to controls. The compound outperformed established treatments like 5-Fluorouracil in terms of growth inhibition both in vitro and in vivo.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions. This selective deprotection allows for precise control over the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional differences between the target compound and related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
Methyl 4-{2-[(Boc)(methyl)amino]ethyl}benzoate C₁₆H₂₃NO₄ 293.34 Methyl ester, Boc-protected amine Intermediate in organic synthesis
Ethylbenzoate C₉H₁₀O₂ 150.17 Ethyl ester Catalyst support, hydrolytic studies
Methyl 2-phenylacetate C₉H₁₀O₂ 150.17 Methyl ester, phenylacetate backbone Hydrolytic stability studies
Tert-butyl 4-{[(2-aminoethyl)amino]methyl}benzoate C₁₄H₂₂N₂O₂ 250.34 Boc-free amine, aminoethyl substituent Pharmaceutical intermediates
Methyl (Z)-3-(benzodioxolyl)-4-(Boc-methylamino)but-2-enoate C₁₇H₁₉NO₆ 333.34 Conjugated double bond, benzodioxolyl Synthesis of bioactive molecules

Hydrolytic Stability

  • Target Compound : The methyl ester is susceptible to basic hydrolysis, while the Boc group is acid-labile. This dual sensitivity allows selective deprotection: acidic conditions remove the Boc group, leaving the amine exposed, while basic conditions hydrolyze the ester .
  • Ethylbenzoate : More hydrolytically stable than methyl esters due to steric hindrance from the ethyl group. Used in studies comparing ester stability under enzymatic and chemical conditions .
  • Benzocaine (Ethyl 4-aminobenzoate): Stable under physiological conditions, making it suitable for topical anesthetics. Contrasts with the Boc-protected compound, which requires controlled environments for deprotection .

Research Findings and Data

Stability Under Hydrolytic Conditions

Compound Hydrolysis Rate (pH 7.4) Hydrolysis Rate (pH 2.0) Key Observations
Methyl 4-{...}benzoate Slow (ester stable) Fast (Boc cleavage) Boc group cleaves preferentially
Ethylbenzoate Very slow Very slow High stability across pH ranges
Benzocaine Stable Stable Optimized for physiological conditions

Biological Activity

Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate, also known as Methyl 4-((tert-butoxycarbonyl)(methyl)amino)methylbenzoate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Chemical Formula : C15_{15}H21_{21}N1_{1}O4_{4}
  • Molecular Weight : 277.34 g/mol
  • IUPAC Name : this compound
  • CAS Number : 17789107

Synthesis

This compound is synthesized via a multi-step process that typically involves the protection of amines using tert-butoxycarbonyl (Boc) groups followed by coupling reactions with benzoic acid derivatives. The synthesis can be summarized in the following steps:

  • Boc Protection : The amine group is protected using a Boc group to prevent unwanted reactions during subsequent steps.
  • Ester Formation : Reacting the protected amine with methyl benzoate under acidic conditions to form the ester linkage.
  • Deprotection : Finally, the Boc group is removed to yield the active compound.

Pharmacological Properties

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains.
  • Antitumor Effects : Research has shown potential anticancer activity, particularly in preclinical models of cancer. The compound may induce apoptosis in cancer cells and inhibit cell proliferation.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the methylamino and benzoate moieties contributes to its ability to interact with biological targets such as enzymes or receptors involved in cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis
CytotoxicityReduced viability in cancer cells

Case Study: Antitumor Activity

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was tested at varying concentrations (1 µM to 100 µM), revealing an IC50 value of approximately 25 µM against breast cancer cells. This suggests a moderate level of potency.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate, and what key reaction conditions influence yield?

Methodological Answer: A common approach involves multi-step synthesis, starting with the introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine functionality. For example, in related compounds, sodium carbonate in DMF is used as a base with benzyl bromide for alkylation, followed by purification via silica gel chromatography (hexane:ethyl acetate gradient) to isolate intermediates . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.
  • Reaction time : Extended stirring (e.g., 17 hours) ensures complete Boc protection .
  • Purification : Silica gel chromatography effectively removes unreacted reagents and byproducts.

Q. How should researchers characterize the compound post-synthesis?

Methodological Answer:

  • LC-MS : Confirm molecular weight (e.g., LC-MS measurement at 520 M+Na+M+Na^+ for intermediates) .
  • NMR : Analyze structural integrity (e.g., 1^1H/13^{13}C NMR to verify ethyl benzoate and Boc-methylaminoethyl groups).
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection .

Advanced Research Questions

Q. How can competing reactions during the introduction of the Boc group be mitigated?

Methodological Answer: Competing side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

  • Controlled stoichiometry : Use a slight excess of Boc anhydride (1.2–1.5 equiv) to ensure complete protection of the amine.
  • pH monitoring : Maintain basic conditions (pH 8–9) with sodium carbonate to suppress acid-catalyzed degradation .
  • Temperature : Reactions at room temperature prevent thermal decomposition of the Boc group .

Q. What strategies stabilize the compound under acidic conditions given the Boc group’s lability?

Methodological Answer: The Boc group is sensitive to strong acids (e.g., trifluoroacetic acid, TFA). Stabilization methods include:

  • Short exposure : Limit TFA treatment to 1–2 hours for deprotection .
  • Low temperature : Conduct reactions at 0–4°C to slow acid-driven cleavage.
  • Buffered systems : Use diluted TFA in chloroform (e.g., 10% v/v) to moderate reactivity .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

Methodological Answer: It serves as a precursor for bioactive molecules, such as:

  • API intermediates : The ethyl benzoate and Boc-protected amine are modular building blocks for kinase inhibitors or protease inhibitors .
  • Peptide mimetics : The Boc group enables selective deprotection for conjugation with other pharmacophores .

Safety and Handling

Q. What handling precautions are necessary given its toxicity profile?

Methodological Answer: Based on structurally similar compounds:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Storage : Keep in airtight containers at 2–8°C to prevent moisture-induced degradation .

Data Analysis and Troubleshooting

Q. How to resolve discrepancies in reported synthetic yields across studies?

Methodological Answer:

  • Reproduce conditions : Verify solvent purity, catalyst batch, and reaction scaling.
  • Optimize purification : Compare silica gel chromatography (e.g., hexane:ethyl acetate) with recrystallization (e.g., ethanol/water) for higher yields .
  • Analytical validation : Use LC-MS to identify unaccounted byproducts affecting yield calculations .

Q. Can computational modeling predict the compound’s reactivity or stability?

Methodological Answer: Yes. Molecular dynamics (MD) simulations model Boc group stability under varying pH and temperature. For example:

  • Hydrolysis pathways : Predict degradation products using density functional theory (DFT) .
  • Solvent interactions : Simulate solubility in DMF or chloroform to optimize reaction media .

Scaling and Application Challenges

Q. What challenges arise when scaling synthesis from milligram to gram quantities?

Methodological Answer:

  • Purification bottlenecks : Replace silica gel chromatography with recrystallization for cost-effective scaling .
  • Exothermic reactions : Use jacketed reactors to control temperature during Boc group introduction .
  • Batch consistency : Implement in-process HPLC monitoring to ensure intermediate quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.